4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is a deuterium-labeled compound, often used in scientific research for its unique properties. It is a derivative of vanillin, where the hydrogen atoms are replaced with deuterium. This compound is known for its stability and is used in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime involves several steps. One common method is the reduction of vanillin using deuterium-labeled reducing agents. This process typically involves the following steps :
Reduction of Vanillin: Vanillin is reduced using deuterium-labeled reducing agents to produce 4-Hydroxy-3-methoxy-d3-benzaldehyde.
Oximation: The resulting compound is then reacted with hydroxylamine to form the O-Methyloxime derivative.
Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Utilized in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into the metabolic pathways and the behavior of similar compounds in biological systems .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is unique due to its deuterium labeling. Similar compounds include:
4-Hydroxy-3-methoxybenzaldehyde: The non-deuterium-labeled version of the compound.
Vanillin: The parent compound from which it is derived.
4-Hydroxy-3-methylbenzaldehyde: Another similar compound with a methyl group instead of a methoxy group
These compounds share similar chemical structures but differ in their isotopic composition or functional groups, which can significantly impact their chemical behavior and applications.
Eigenschaften
IUPAC Name |
4-(methoxyiminomethyl)-2-(trideuteriomethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUCZWNLUUHJT-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=NOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.